molecular formula C23H32N2O2 B247593 N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine

N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine

Cat. No. B247593
M. Wt: 368.5 g/mol
InChI Key: AMFZOWBHJQOTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine, also known as EBDB or Ethylbenzodioxolylbutanamine, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been used for recreational purposes due to its euphoric effects. However, recent scientific research has shown that EBDB has potential therapeutic applications, especially in the treatment of psychiatric disorders such as depression and anxiety.

Mechanism of Action

The exact mechanism of action of N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine is not fully understood, but it is believed to act on the monoamine neurotransmitter systems in the brain. Specifically, N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine is thought to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are all involved in regulating mood and behavior. By modulating these neurotransmitter systems, N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine may be able to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine has been shown to have several biochemical and physiological effects in animal models. It increases the levels of serotonin, dopamine, and norepinephrine in the brain, as mentioned earlier. It also increases the levels of the stress hormone, corticosterone, which may be related to its anxiolytic effects. Additionally, N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine in lab experiments is that it is a relatively stable compound that can be synthesized in a controlled manner. This makes it easier to study its effects on the brain and behavior in animal models. However, one limitation is that N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine is a psychoactive drug that can produce euphoric effects, which may confound the results of experiments. Additionally, the safety of N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine for human use has not been fully established, so caution should be taken when conducting research with this compound.

Future Directions

There are several future directions for research on N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine. One area of interest is its potential as a treatment for depression and anxiety in humans. Clinical trials will be needed to determine the safety and efficacy of N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine for these disorders. Another area of research is the development of new compounds that are structurally similar to N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine but have improved therapeutic properties. Finally, more research is needed to fully understand the mechanism of action of N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine and its effects on the brain and behavior.

Synthesis Methods

The synthesis of N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine involves a multi-step process that starts with the reaction of 2,3-dimethoxybenzaldehyde with benzyl cyanide to form the precursor compound, 2,3-dimethoxybenzylcyanide. This intermediate is then reacted with ethylamine and piperidine to produce the final product, N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine. The synthesis of N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine requires specialized laboratory equipment and expertise to ensure the purity and safety of the final product.

Scientific Research Applications

N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine has been the subject of several scientific studies in recent years, with researchers investigating its potential therapeutic applications. One study found that N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine has antidepressant effects in animal models of depression, suggesting that it may be a promising candidate for the treatment of depressive disorders. Another study showed that N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine has anxiolytic effects, reducing anxiety-like behavior in rats. These findings suggest that N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine may have potential as a treatment for anxiety disorders as well.

properties

Product Name

N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine

Molecular Formula

C23H32N2O2

Molecular Weight

368.5 g/mol

IUPAC Name

N-benzyl-1-[(2,3-dimethoxyphenyl)methyl]-N-ethylpiperidin-4-amine

InChI

InChI=1S/C23H32N2O2/c1-4-25(17-19-9-6-5-7-10-19)21-13-15-24(16-14-21)18-20-11-8-12-22(26-2)23(20)27-3/h5-12,21H,4,13-18H2,1-3H3

InChI Key

AMFZOWBHJQOTBS-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=C(C(=CC=C3)OC)OC

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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